1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Description
1-(3,4-Difluorophenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic organic compound featuring a 3,4-difluorophenyl group linked via a ketone to a thioether bridge connected to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran-3-yl moiety. This structure combines fluorinated aromatic systems, heterocyclic scaffolds (oxadiazole and furan), and a sulfur-containing linker, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O3S/c1-8-5-11(9(2)22-8)15-19-20-16(23-15)24-7-14(21)10-3-4-12(17)13(18)6-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMCFWWUFILALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their biological activities, highlighting substituent-driven differences:
Substituent-Driven Activity Trends
Fluorinated Aromatic Systems: The 3,4-difluorophenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or pyridinyl substituents) . Fluorination is known to improve bioavailability and receptor binding in drug design. In contrast, 2-fluorophenyl substitution in WAY-313201 () may facilitate CNS penetration due to reduced polarity .
Heterocyclic Moieties :
- 1,3,4-Oxadiazole rings (common in the target compound and analogs) contribute to hydrogen bonding and π-π stacking interactions with biological targets .
- Replacement with 1,3,4-thiadiazole () introduces sulfur atoms that may alter redox properties or toxicity profiles .
Thioether Linkers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
